molecular formula C13H28N2O B12581702 Urea, N,N'-bis(1,3-dimethylbutyl)- CAS No. 601495-12-9

Urea, N,N'-bis(1,3-dimethylbutyl)-

Cat. No.: B12581702
CAS No.: 601495-12-9
M. Wt: 228.37 g/mol
InChI Key: IXPFRCPJPVFXIY-UHFFFAOYSA-N
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Description

Urea, N,N'-bis(1,3-dimethylbutyl)- is a symmetrically substituted urea derivative characterized by two 1,3-dimethylbutyl groups attached to the nitrogen atoms of the urea core. This compound belongs to the class of alkylated ureas, which are widely studied for their applications in polymer stabilization, agrochemicals, and organic synthesis.

Properties

CAS No.

601495-12-9

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

1,3-bis(4-methylpentan-2-yl)urea

InChI

InChI=1S/C13H28N2O/c1-9(2)7-11(5)14-13(16)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,14,15,16)

InChI Key

IXPFRCPJPVFXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(=O)NC(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis(1,3-dimethylbutyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(1,3-dimethylbutyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(1,3-dimethylbutyl)- undergoes various chemical reactions, including:

    Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.

    Substitution Reactions: The compound can undergo substitution reactions where the 1,3-dimethylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, amines, and carbamoyl chlorides . The reactions are typically carried out in aqueous conditions without the need for organic solvents, making them environmentally friendly.

Major Products Formed

The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical and pharmaceutical industries .

Scientific Research Applications

Urea, N,N’-bis(1,3-dimethylbutyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis(1,3-dimethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on urea derivatives significantly influence their reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Table 1: Comparison of Urea Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference ID
Urea, N,N'-bis(1,3-dimethylbutyl)- C₁₃H₂₈N₂O 244.38 g/mol 1,3-dimethylbutyl (branched alkyl) Likely high thermal stability; potential use in rubber antioxidants or polymer additives (inferred from analogous amines)
Urea, N,N'-bis(1,1-dimethylethyl)- (Di-tert-butylurea) C₉H₂₀N₂O 172.27 g/mol tert-butyl (bulky alkyl) High steric hindrance; used as a catalyst in organic synthesis
Urea, N,N'-bis[4-(1-methylethyl)phenyl]- C₁₉H₂₄N₂O 296.41 g/mol 4-isopropylphenyl (aromatic) Enhanced electronic effects; potential herbicide or pharmaceutical intermediate
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) C₁₈H₂₄N₂ 268.40 g/mol 1,3-dimethylbutyl + phenyl Antioxidant in rubber; forms toxic quinones upon ozonation
Key Observations:
  • Steric Effects : The 1,3-dimethylbutyl group in the target compound provides intermediate steric bulk compared to tert-butyl (more hindered) and phenyl (less hindered). This balance may improve compatibility with polymer matrices while retaining antioxidant efficacy .
  • Lipophilicity : Branched alkyl groups (e.g., 1,3-dimethylbutyl) enhance solubility in organic solvents compared to aromatic substituents, as seen in phenyl-substituted ureas .

Functional Comparisons

Thermal Stability
  • Alkylated Ureas : Di-tert-butylurea () exhibits high thermal stability due to steric protection of the urea core. The 1,3-dimethylbutyl analog likely shares this property, making it suitable for high-temperature applications such as rubber vulcanization .
  • Aromatic Ureas : Phenyl-substituted derivatives (e.g., ) show lower thermal stability but greater UV resistance, favoring use in outdoor coatings .
Environmental Persistence
  • The 1,3-dimethylbutyl group may increase resistance to hydrolysis compared to linear alkyl chains, as seen in sodium bis(1,3-dimethylbutyl) sulfosuccinate (). However, ozonation byproducts (as with 6PPD-quinone) could pose ecological risks .

Biological Activity

Urea, N,N'-bis(1,3-dimethylbutyl)- (CAS No. 601495-12-9), is a chemical compound with significant implications in biological and industrial contexts. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C13H28N2O
  • Molecular Weight : 228.37 g/mol
  • IUPAC Name : 1,3-bis(4-methylpentan-2-yl)urea
  • Canonical SMILES : CC(C)CC(C)NC(=O)NC(C)CC(C)C
PropertyValue
CAS No.601495-12-9
Molecular FormulaC13H28N2O
Molecular Weight228.37 g/mol
IUPAC Name1,3-bis(4-methylpentan-2-yl)urea
InChI KeyIXPFRCPJPVFXIY-UHFFFAOYSA-N

Biological Activity

Urea, N,N'-bis(1,3-dimethylbutyl)- has been investigated for its biological activities, particularly in the context of medicinal chemistry and agricultural applications. The compound is known for its potential interactions with various biomolecules.

The biological activity of Urea, N,N'-bis(1,3-dimethylbutyl)- is thought to involve its interaction with specific molecular targets. The compound's unique structure allows it to bind to target proteins or enzymes, potentially altering their function or activity. Although detailed mechanistic studies are still ongoing, preliminary findings suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

  • Antioxidant Activity : Research has indicated that urea derivatives can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases.
  • Agricultural Applications : Urea derivatives like N,N'-bis(1,3-dimethylbutyl)- are being explored for their potential use in agrochemicals. Their ability to enhance nutrient uptake in plants could lead to improved agricultural yields and sustainability.
  • Pharmaceutical Potential : Ongoing studies are examining the therapeutic applications of this compound in drug development. Its structural similarity to known pharmacophores suggests that it could serve as a lead compound for new drug discovery.

Case Studies

A study published in PubMed Central highlighted the binding affinities of various urea derivatives to specific receptors involved in disease pathways. The findings indicated that certain derivatives exhibited sub-nanomolar binding affinities, suggesting a strong potential for therapeutic applications .

Another investigation focused on the environmental impact of urea derivatives in aquatic systems, noting that compounds like Urea, N,N'-bis(1,3-dimethylbutyl)- could pose risks to aquatic organisms due to their bioaccumulation potential .

Safety and Environmental Impact

While Urea, N,N'-bis(1,3-dimethylbutyl)- shows promise in various applications, safety assessments are crucial. The compound's environmental persistence and potential toxicity to non-target organisms must be evaluated comprehensively.

Table 2: Summary of Biological Activity Studies

Study FocusFindings
Antioxidant ActivityExhibits antioxidant properties
Agricultural ApplicationsEnhances nutrient uptake in plants
Pharmaceutical PotentialStrong binding affinities with disease-related receptors

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